molecular formula C14H18N2O4 B2985414 Methyl ((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate CAS No. 954681-24-4

Methyl ((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

Cat. No. B2985414
M. Wt: 278.308
InChI Key: ZLZYQMCJRRPTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl ((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate” is a complex organic compound. It likely contains a carbamate group (-NHCOO-) and a methoxyphenyl group (a phenyl ring with a methoxy group attached). The exact structure and properties would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The carbamate group would likely contribute to the polarity of the molecule, while the methoxyphenyl group could contribute to its aromaticity .


Chemical Reactions Analysis

Carbamates typically undergo hydrolysis to yield alcohols and amines. They can also react with nucleophiles at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Carbamates generally have moderate polarity due to the presence of the carbamate group .

Scientific Research Applications

Synthesis and Antileukemic Activity

"Methyl ((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate" and its derivatives have been synthesized and evaluated for their potential antileukemic activities. A study highlights the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, showing significant in vivo activity against P388 lymphocytic leukemia, indicating their potential in cancer treatment research (Anderson et al., 1988).

Antimitotic Agents

The compound's derivatives have been explored as antimitotic agents. Research into chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate demonstrated their activity in biological systems, with one isomer showing higher potency, suggesting applications in the development of new pharmaceuticals (Temple & Rener, 1992).

Structural Studies

Structural analysis of carbamate compounds provides insights into their molecular configurations, which is crucial for the design of more effective drugs and materials. For instance, the structure of N‐methoxycarbonylamino‐3,4‐bis(4‐nitrophenyl)maleimide was determined, contributing to the understanding of molecular interactions and stability (Boubekeur et al., 1991).

Modifications and Metabolic Pathways

The metabolic pathways and modifications of carbamate compounds, including hydrolysis, oxidation, dealkylation, and conjugation, have been extensively studied. Such research informs the development of safer and more environmentally friendly pesticides and insecticides (Knaak, 1971).

Safety And Hazards

Carbamates can be hazardous and are often toxic. They can cause a range of symptoms if ingested, inhaled, or come into contact with the skin. It’s important to handle them with care .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given that many carbamates have biological activity. It could also involve studying its reactivity and stability under various conditions .

properties

IUPAC Name

methyl N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-12-5-3-11(4-6-12)16-9-10(7-13(16)17)8-15-14(18)20-2/h3-6,10H,7-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZYQMCJRRPTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.